molecular formula C24H23N5O2S B12166236 Ethyl 4-[6-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate

Ethyl 4-[6-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate

Cat. No.: B12166236
M. Wt: 445.5 g/mol
InChI Key: CXXSPWIUYBYANU-UHFFFAOYSA-N
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Description

Ethyl 4-[6-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate is a complex heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of multiple functional groups, including phenyl, pyridinyl, and piperazine moieties, contributes to its diverse chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[6-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate to form the thieno[2,3-d]pyrimidine core . Subsequent functionalization steps introduce the phenyl and pyridinyl groups, followed by the incorporation of the piperazine moiety through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[6-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and pyridinyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-[6-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit collagen prolyl 4-hydroxylases, thereby reducing collagen synthesis and exerting anti-fibrotic effects .

Comparison with Similar Compounds

Ethyl 4-[6-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate can be compared with other thieno[2,3-d]pyrimidine derivatives:

These similar compounds share some pharmacological activities but differ in their specific biological targets and efficacy.

Properties

Molecular Formula

C24H23N5O2S

Molecular Weight

445.5 g/mol

IUPAC Name

ethyl 4-(6-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C24H23N5O2S/c1-2-31-24(30)29-14-12-28(13-15-29)22-18-16-20(17-8-4-3-5-9-17)32-23(18)27-21(26-22)19-10-6-7-11-25-19/h3-11,16H,2,12-15H2,1H3

InChI Key

CXXSPWIUYBYANU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C3C=C(SC3=NC(=N2)C4=CC=CC=N4)C5=CC=CC=C5

Origin of Product

United States

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